molecular formula C19H15F3N2O2 B11652896 Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11652896
M. Wt: 360.3 g/mol
InChI Key: KNMQBSQWGGUYKO-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with an ethyl ester group at the 3-position and a trifluoromethylphenylamino group at the 4-position. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethylphenylamino Group: The trifluoromethylphenylamino group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 3-(trifluoromethyl)aniline with a suitable quinoline derivative.

    Esterification: The final step involves esterification of the carboxylic acid group at the 3-position of the quinoline ring with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity associated with quinoline derivatives.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate: Similar structure but with a benzo[h]quinoline core.

    Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}isoquinoline-3-carboxylate: Similar structure but with an isoquinoline core.

Uniqueness

Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity compared to similar compounds without this group.

Properties

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

ethyl 4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C19H15F3N2O2/c1-2-26-18(25)15-11-23-16-9-4-3-8-14(16)17(15)24-13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3,(H,23,24)

InChI Key

KNMQBSQWGGUYKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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